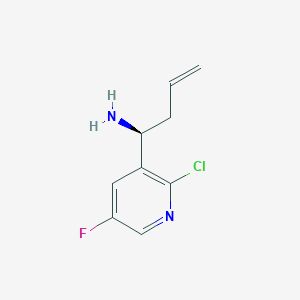
(S)-1-(2-Chloro-5-fluoropyridin-3-YL)but-3-EN-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(2-Chloro-5-fluoropyridin-3-YL)but-3-EN-1-amine is a chiral compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chlorine atom at the second position and a fluorine atom at the fifth position of the pyridine ring, along with an amine group attached to a but-3-en-1-yl chain. The (S)-configuration indicates that the compound is the enantiomer with a specific three-dimensional arrangement, which can have significant implications for its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Chloro-5-fluoropyridin-3-YL)but-3-EN-1-amine typically involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Halogenation: Introduction of chlorine and fluorine atoms into the pyridine ring through halogenation reactions.
Formation of the But-3-en-1-yl Chain: This step involves the formation of the but-3-en-1-yl chain, which can be achieved through various organic reactions such as alkylation or olefination.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer. This can be achieved through chiral chromatography or the use of chiral auxiliaries.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2-Chloro-5-fluoropyridin-3-YL)but-3-EN-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The chlorine and fluorine atoms in the pyridine ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like sodium hydride, organolithium compounds, and Grignard reagents are often employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted pyridine derivatives.
Scientific Research Applications
(S)-1-(2-Chloro-5-fluoropyridin-3-YL)but-3-EN-1-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (S)-1-(2-Chloro-5-fluoropyridin-3-YL)but-3-EN-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes, block receptor signaling, or interfere with cellular pathways, resulting in its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
®-1-(2-Chloro-5-fluoropyridin-3-YL)but-3-EN-1-amine: The enantiomer of the compound with the opposite configuration.
1-(2-Chloro-5-fluoropyridin-3-YL)but-3-EN-1-amine: The racemic mixture containing both (S)- and ®-enantiomers.
1-(2-Chloro-5-fluoropyridin-3-YL)but-3-EN-1-ol: A similar compound with a hydroxyl group instead of an amine group.
Uniqueness
(S)-1-(2-Chloro-5-fluoropyridin-3-YL)but-3-EN-1-amine is unique due to its specific (S)-configuration, which can result in distinct chemical and biological properties compared to its enantiomer or racemic mixture
Properties
Molecular Formula |
C9H10ClFN2 |
|---|---|
Molecular Weight |
200.64 g/mol |
IUPAC Name |
(1S)-1-(2-chloro-5-fluoropyridin-3-yl)but-3-en-1-amine |
InChI |
InChI=1S/C9H10ClFN2/c1-2-3-8(12)7-4-6(11)5-13-9(7)10/h2,4-5,8H,1,3,12H2/t8-/m0/s1 |
InChI Key |
FRWUUYAEAFLDLQ-QMMMGPOBSA-N |
Isomeric SMILES |
C=CC[C@@H](C1=C(N=CC(=C1)F)Cl)N |
Canonical SMILES |
C=CCC(C1=C(N=CC(=C1)F)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


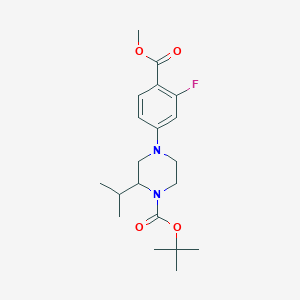
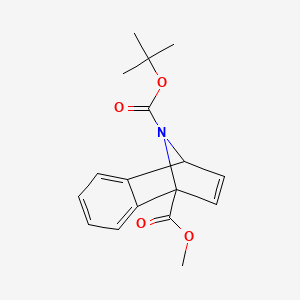
![cis-Octahydro-1H-cyclopenta[C]pyridine hcl](/img/structure/B13055019.png)
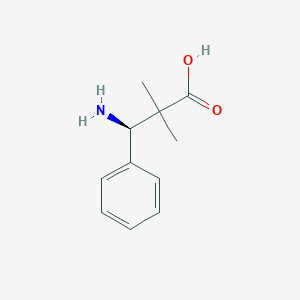
![3-chloro-2-{2-[(1E,3E)-2-(4-chlorobenzenesulfonyl)-3-{[(2,6-dichlorophenyl)methoxy]imino}prop-1-en-1-yl]hydrazin-1-yl}-5-(trifluoromethyl)pyridine](/img/structure/B13055027.png)

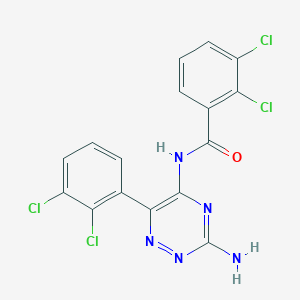
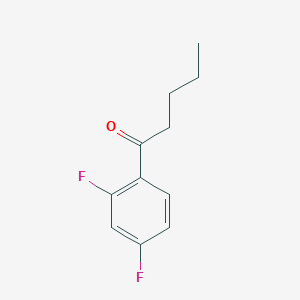
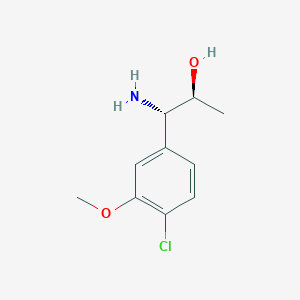
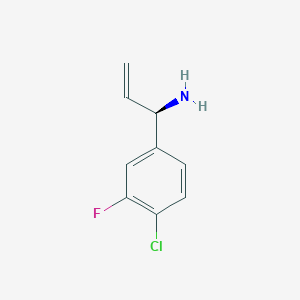
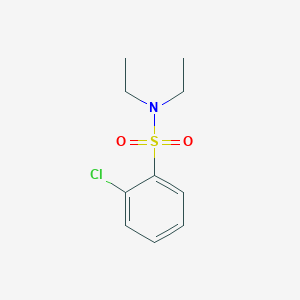
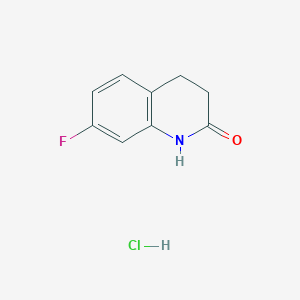
![(Z)-[1-amino-2-(benzenesulfonyl)ethylidene]aminothiophene-2-carboxylate](/img/structure/B13055076.png)

